An In-Depth Technical Guide to 1,1,1-Trifluorooctan-2-one: Structure, Properties, and Applications
An In-Depth Technical Guide to 1,1,1-Trifluorooctan-2-one: Structure, Properties, and Applications
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction
1,1,1-Trifluorooctan-2-one, a member of the trifluoromethyl ketone family, is a fluorinated organic compound with significant potential in various scientific domains, particularly in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group (-CF3) into organic molecules can profoundly alter their physicochemical and biological properties. This guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and key applications of 1,1,1-trifluorooctan-2-one, offering valuable insights for researchers and professionals in the field.
Chemical Structure and Properties
1,1,1-Trifluorooctan-2-one, also known as n-hexyl trifluoromethyl ketone, possesses a linear eight-carbon chain with a ketone functional group at the second carbon and a trifluoromethyl substituent at the first carbon.
Molecular Formula: C₈H₁₃F₃O
Molecular Weight: 198.18 g/mol
The presence of the highly electronegative fluorine atoms in the trifluoromethyl group significantly influences the electron density around the adjacent carbonyl group, making it highly electrophilic. This electronic feature is central to its reactivity and biological activity.
Physical Properties
| Property | 1,1,1-Trifluorobutan-2-one | 1,1,1-Trifluorooctan-2-one (Estimated) | 1,1,1-Trifluorononan-2-one |
| Molecular Formula | C₄H₅F₃O | C₈H₁₃F₃O | C₉H₁₅F₃O |
| Molecular Weight | 126.08 g/mol [1] | 198.18 g/mol | 196.21 g/mol [2] |
| Boiling Point | 44-45 °C[3] | 160-180 °C | Not available |
| Density | 0.929 g/mL[3] | ~1.0-1.1 g/mL | Not available |
| Solubility | Not specified | Expected to be soluble in common organic solvents. | Not available |
Note: The properties for 1,1,1-trifluorooctan-2-one are estimations and should be used as a general guideline. Experimental verification is recommended.
Spectroscopic Data (Predicted)
Detailed experimental spectra for 1,1,1-trifluorooctan-2-one are not widely published. However, based on the known spectral data of other long-chain trifluoromethyl ketones, the following characteristics can be anticipated:
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the hexyl chain. The methylene group adjacent to the carbonyl (at C3) would likely appear as a triplet at approximately 2.5-2.8 ppm. The other methylene groups would resonate further upfield, between 1.2 and 1.7 ppm, and the terminal methyl group would be a triplet around 0.9 ppm.
-
¹³C NMR: The carbonyl carbon is expected to be a quartet (due to coupling with the three fluorine atoms) in the range of 190-195 ppm. The trifluoromethyl carbon will also be a quartet, typically appearing around 115-120 ppm. The carbons of the hexyl chain will have characteristic shifts in the aliphatic region. The presence of fluorine atoms can cause multiplicity in the signals of nearby carbon atoms due to C-F coupling.[4]
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF3 group, likely in the range of -78 to -80 ppm (relative to a standard like CFCl₃). The chemical shift can be influenced by the solvent and the local chemical environment.[5]
-
Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z 198. Key fragmentation patterns would likely involve the loss of the trifluoromethyl group ([M-69]+) and cleavage at the carbonyl group, leading to fragments corresponding to the hexyl chain and the trifluoromethylcarbonyl moiety.
Synthesis of 1,1,1-Trifluorooctan-2-one
A common and effective method for the synthesis of trifluoromethyl ketones is the reaction of an organometallic reagent with a trifluoroacetylating agent. For 1,1,1-trifluorooctan-2-one, a practical approach involves the use of a Grignard reagent.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol outlines the synthesis of 1,1,1-trifluorooctan-2-one from hexylmagnesium bromide and ethyl trifluoroacetate.[6]
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromohexane
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Ethyl trifluoroacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromohexane in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is typically initiated with gentle heating, and the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of hexylmagnesium bromide.
-
Reaction with Ethyl Trifluoroacetate: The Grignard reagent solution is cooled in an ice bath. A solution of ethyl trifluoroacetate in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C. After the addition, the reaction mixture is stirred at room temperature for several hours.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product, 1,1,1-trifluorooctan-2-one, is purified by fractional distillation.
Caption: Synthetic workflow for 1,1,1-trifluorooctan-2-one.
Applications in Drug Development and Research
The trifluoromethyl ketone moiety is a privileged functional group in medicinal chemistry due to its unique properties as a bioisostere and its ability to act as a covalent inhibitor.[7]
Enzyme Inhibition
Trifluoromethyl ketones are well-established inhibitors of serine and cysteine proteases.[7][8] The highly electrophilic carbonyl carbon can be attacked by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the active site of an enzyme. This forms a stable hemiacetal or hemithioketal, respectively, mimicking the tetrahedral transition state of peptide bond hydrolysis and thus inhibiting the enzyme.[9][10]
Caption: Mechanism of serine protease inhibition.
The long hexyl chain of 1,1,1-trifluorooctan-2-one can be exploited to enhance binding to hydrophobic pockets within the active site of target enzymes, potentially leading to increased potency and selectivity. This makes it a valuable scaffold for designing targeted protease inhibitors for various diseases, including viral infections and cancer.
Kinase Inhibitor Design
Recent research has demonstrated the utility of aromatic trifluoromethyl ketones as "warheads" for designing covalently reversible kinase inhibitors.[11][12] These inhibitors can target non-catalytic cysteine residues in kinases, offering a novel approach to modulating kinase activity. While 1,1,1-trifluorooctan-2-one is an aliphatic ketone, its electrophilic nature suggests potential for similar applications in covalent inhibitor design, particularly for kinases with accessible nucleophilic residues in or near the ATP-binding pocket.
Metabolic Stability
Trifluoromethyl ketones have been investigated as alternatives to hydroxamates in the design of histone deacetylase (HDAC) inhibitors. A challenge with some trifluoromethyl ketones is their in vivo metabolic reduction to the corresponding inactive trifluoromethyl alcohols.[13] However, the metabolic stability of 1,1,1-trifluorooctan-2-one would need to be experimentally determined to assess its suitability for in vivo applications.
Conclusion
1,1,1-Trifluorooctan-2-one is a promising, yet underexplored, fluorinated building block with considerable potential in drug discovery and chemical biology. Its synthesis is achievable through established organometallic routes, and its chemical properties, driven by the electrophilic trifluoromethyl ketone moiety, make it an attractive candidate for the development of novel enzyme inhibitors. Further investigation into its specific physical properties, spectroscopic characterization, and biological activity is warranted to fully unlock its potential for therapeutic applications.
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